4-Ethynyl-2,6-difluoroaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
4-ethynyl-2,6-difluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2N/c1-2-5-3-6(9)8(11)7(10)4-5/h1,3-4H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGXKGXSOQYMBCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=C(C(=C1)F)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60666646 | |
| Record name | 4-Ethynyl-2,6-difluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60666646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
753501-37-0 | |
| Record name | 4-Ethynyl-2,6-difluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60666646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-ethynyl-2,6-difluoro-aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 4 Ethynyl 2,6 Difluoroaniline and Its Precursors
Established Synthetic Routes to Difluoroaniline Scaffolds
The core of 4-ethynyl-2,6-difluoroaniline is the 2,6-difluoroaniline (B139000) moiety. Its synthesis is a critical first step, often starting from readily available halogenated benzenes.
Synthesis from Halogenated Benzenes (e.g., 2,6-difluoroaniline from 1,2,3-trichlorobenzene or 1-chloro-3,5-difluorobenzene)
The industrial production of 2,6-difluoroaniline often begins with multi-substituted halogenated benzenes, such as 1,2,3-trichlorobenzene. One patented process describes a method to safely and economically prepare 2,6-difluoroaniline from this starting material. google.com The process involves several key stages:
Fluorine Exchange : 1,2,3-trichlorobenzene undergoes a reaction with a fluorinating agent, such as potassium fluoride (KF) or cesium fluoride (CsF), under substantially anhydrous conditions at high temperatures (170-290°C). google.com This step results in a partial fluorine-for-chlorine exchange, producing a mixture of 2,6-difluorochlorobenzene and its isomer, 2,3-difluorochlorobenzene. google.comgoogle.com
Selective Reduction : The resulting isomeric mixture is then treated with a hydrogen source in the presence of a palladium catalyst. google.comgoogle.com This step selectively reduces the chlorine atom from the undesired 2,3-difluorochlorobenzene, converting it into ortho-difluorobenzene, while leaving the 2,6-difluorochlorobenzene intact. google.comgoogle.com
Separation and Amination : After separation of the valuable ortho-difluorobenzene by-product, the purified 2,6-difluorochlorobenzene is subjected to amination. google.comgoogle.com This is typically achieved by reacting it with concentrated ammonium hydroxide in the presence of a copper-containing catalyst to yield the final product, 2,6-difluoroaniline. google.com
An alternative starting material is 1,3,5-trichlorobenzene. researchgate.net This compound can be converted to 1-chloro-3,5-difluorobenzene via a potassium fluoride exchange. researchgate.net Subsequent dichlorination and nitration in a single reactor, followed by reduction, yields an isomeric mixture of 2,6-difluoroaniline and 2,4-difluoroaniline. researchgate.net Another route starting from 1-chloro-3,5-difluorobenzene involves chlorination, nitration to 2,6-difluoro-3,4,5-trichloronitrobenzene, and subsequent reduction to 2,6-difluoroaniline. google.com
Preparation of Functionalized Difluoroanilines (e.g., 4-bromo-2,6-difluoroaniline)
To introduce the ethynyl (B1212043) group at the 4-position, a functional handle is required. 4-bromo-2,6-difluoroaniline (B33399) is a key intermediate for this purpose. The most common method for its synthesis is the electrophilic bromination of 2,6-difluoroaniline.
In a typical procedure, a solution of bromine in glacial acetic acid is added dropwise to a stirred solution of 2,6-difluoroaniline, also in glacial acetic acid, while maintaining a temperature below 25°C. prepchem.comchemicalbook.com The reaction mixture is stirred for a couple of hours at room temperature. prepchem.com Work-up involves the addition of sodium thiosulfate, sodium acetate, and water, followed by cooling to precipitate the product. prepchem.com The crude product is then filtered, purified by dissolution in a solvent like ether, washed, dried, and may be further purified by steam distillation to yield a colorless solid. prepchem.com
Another effective brominating agent is N-bromosuccinimide (NBS). The reaction of 2,6-difluoroaniline with NBS in dimethylformamide (DMF) also yields 4-bromo-2,6-difluoroaniline. prepchem.com
Below is a table summarizing typical reaction conditions for the synthesis of 4-bromo-2,6-difluoroaniline.
| Starting Material | Reagent | Solvent | Temperature | Yield | Reference |
| 2,6-Difluoroaniline | Bromine | Glacial Acetic Acid | <25°C to Room Temp. | 92% | chemicalbook.com |
| 2,6-Difluoroaniline | N-Bromosuccinimide | Dimethylformamide | Not Specified | 62% | prepchem.com |
Introduction of the Ethynyl Moiety through Advanced Coupling Strategies
With 4-bromo-2,6-difluoroaniline in hand, the final step is the installation of the terminal alkyne. This is most effectively achieved through palladium-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira Coupling for ethynyl group installation)
The Sonogashira reaction is a powerful and widely used method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is the premier choice for synthesizing arylalkynes like this compound from its brominated precursor. researchgate.net The reaction is typically catalyzed by a palladium(0) complex and a copper(I) salt co-catalyst, in the presence of an amine base. organic-chemistry.org
The catalytic cycle is understood to involve two interconnected cycles:
The Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (4-bromo-2,6-difluoroaniline).
The Copper Cycle : The terminal alkyne reacts with the copper(I) salt to form a copper(I) acetylide intermediate.
Transmetalation : The copper acetylide then transfers the alkynyl group to the palladium complex in a transmetalation step.
Reductive Elimination : The resulting palladium complex undergoes reductive elimination to yield the final product (this compound) and regenerate the Pd(0) catalyst.
The Sonogashira coupling is valued for its mild reaction conditions, often proceeding at room temperature, and its tolerance of a wide range of functional groups. wikipedia.org For the synthesis of this compound, 4-bromo-2,6-difluoroaniline would be coupled with a protected or gaseous form of acetylene, such as trimethylsilylacetylene, followed by in-situ or subsequent deprotection. libretexts.org
Alternative Alkynylation Approaches
While the Sonogashira coupling is highly efficient, research into alternative alkynylation methods continues, often driven by the desire to eliminate the use of transition metals. One such approach involves a base-mediated, transition-metal-free alkynylation of aryl chlorides. This method utilizes a strong base, such as a metal alkoxide, in a solvent like dioxane at elevated temperatures. nih.gov Although developed for aryl chlorides, similar principles could potentially be adapted for aryl bromides. The reaction proceeds through a nucleophilic aromatic substitution-type mechanism or via a benzyne intermediate, depending on the substrate and conditions.
More recent advancements include visible-light-induced, photosensitizer-free cross-coupling reactions. researchgate.net These methods leverage the formation of an electron donor-acceptor (EDA) complex between the reagents, which can absorb light and initiate a radical-based coupling process. researchgate.net Such strategies represent a move towards milder and more sustainable synthetic protocols.
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sruc.ac.uk Several aspects of the synthesis of this compound can be optimized according to these principles.
Catalysis : The use of highly efficient palladium catalysts, even at parts-per-million (ppm) loadings, minimizes waste. organic-chemistry.org Developing recyclable catalysts is a key area of green chemistry research. mdpi.com
Solvent Choice : Traditional syntheses often use volatile and potentially hazardous organic solvents like DMF or chlorinated solvents. prepchem.comproquest.com Green chemistry encourages the use of more environmentally benign solvents, such as water or bio-derived solvents like dimethylisosorbide (DMI). organic-chemistry.orgmdpi.com For instance, copper-free Sonogashira couplings have been successfully performed in water using surfactants. organic-chemistry.org
Atom Economy : Reactions should be designed to maximize the incorporation of all materials used in the process into the final product. Cross-coupling reactions like the Sonogashira coupling generally have good atom economy compared to classical methods that may use stoichiometric activating reagents.
Energy Efficiency : Exploring alternative energy sources, such as microwave irradiation, can significantly reduce reaction times and energy consumption compared to conventional heating. mdpi.com Microwave-assisted synthesis has become a popular green technique in pharmaceutical chemistry. mdpi.com
Avoiding Hazardous Reagents : The traditional Balz-Schiemann reaction for aromatic fluorination involves potentially explosive diazonium salts. dovepress.com The syntheses starting from halogenated benzenes, while using high temperatures, avoid these particularly hazardous intermediates. Similarly, developing copper-free Sonogashira variants can eliminate the use of a toxic co-catalyst. nih.gov
By integrating these principles, the synthesis of this compound can be made more sustainable, cost-effective, and environmentally friendly. sruc.ac.uk
Environmentally Benign Reaction Conditions and Catalysis
The primary route for the synthesis of this compound involves the Sonogashira coupling reaction. This well-established carbon-carbon bond-forming reaction typically joins a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex. Traditional Sonogashira reactions often employ a copper(I) co-catalyst and an amine base in organic solvents. However, contemporary research has focused on developing more sustainable alternatives to these conventional methods.
A key advancement in this area is the development of copper-free Sonogashira couplings . The elimination of copper is advantageous as it is a toxic metal, and its removal from the final product can be challenging and costly, particularly in pharmaceutical applications. These copper-free systems often rely on the use of specialized palladium catalysts and bases to facilitate the reaction.
The choice of solvent is another critical factor in developing environmentally benign syntheses. Researchers are increasingly exploring the use of greener solvents such as water, ionic liquids, or bio-derived solvents to replace traditional volatile organic compounds (VOCs). For instance, Sonogashira couplings have been successfully performed in aqueous media, which significantly reduces the environmental impact of the process.
Furthermore, the development of heterogeneous catalysts offers a significant advantage in terms of sustainability. These catalysts are supported on a solid material, allowing for easy separation from the reaction mixture and subsequent reuse. This not only minimizes catalyst waste but also reduces the contamination of the product with residual metal. Examples include palladium nanoparticles supported on various materials.
The synthesis of the precursor, 4-bromo-2,6-difluoroaniline, has also been a subject of study. One common method involves the bromination of 2,6-difluoroaniline using reagents like bromine in acetic acid. While effective, this process generates waste streams that require careful management.
Atom Economy and Waste Minimization Strategies
The concept of atom economy , which measures the efficiency of a chemical reaction in converting reactants into the desired product, is a cornerstone of green chemistry. The Sonogashira coupling, in principle, can exhibit high atom economy as it is an addition-type reaction where most of the atoms of the reactants are incorporated into the final product.
Several strategies are being employed to improve atom economy and minimize waste in the synthesis of this compound:
Catalyst Recycling: The use of heterogeneous catalysts, as mentioned earlier, is a primary strategy for waste minimization. By recovering and reusing the catalyst, the amount of waste generated is significantly reduced.
Solvent Recycling: Employing greener solvents that can be easily recovered and reused also contributes to waste reduction.
Process Intensification: Techniques such as continuous flow chemistry can lead to more efficient reactions with better control over reaction parameters, often resulting in higher yields and less waste compared to traditional batch processes.
Alternative Reagents: Research into alternative, more atom-economical reagents for both the synthesis of the precursor and the final coupling step is ongoing. For instance, using a protected form of acetylene, such as trimethylsilylacetylene, followed by a clean deprotection step can sometimes offer advantages in terms of handling and side reactions.
Below is a table summarizing the key reactants and their roles in a typical synthetic sequence for this compound.
| Compound Name | Role in Synthesis |
| 2,6-Difluoroaniline | Starting material for the precursor |
| Bromine | Reagent for bromination |
| Acetic Acid | Solvent for bromination |
| 4-Bromo-2,6-difluoroaniline | Precursor for Sonogashira coupling |
| Ethynyltrimethylsilane | Source of the ethynyl group |
| Palladium Catalyst | Catalyst for Sonogashira coupling |
| Copper(I) Iodide | Co-catalyst in traditional Sonogashira coupling |
| Amine Base | Base in Sonogashira coupling |
| This compound | Final Product |
The continued development of synthetic methodologies guided by the principles of green chemistry is crucial for the sustainable production of important chemical compounds like this compound. By focusing on environmentally benign catalysts, safer solvents, and strategies that maximize atom economy and minimize waste, the chemical industry can reduce its environmental footprint while continuing to provide essential molecules for various applications.
Reactivity Profiles and Mechanistic Investigations of 4 Ethynyl 2,6 Difluoroaniline
Chemical Transformations Involving the Aniline (B41778) Moiety
The aniline portion of the molecule, consisting of the amino group attached to the difluorinated benzene (B151609) ring, is a key site for various chemical reactions.
Nucleophilic Reactivity of the Amine Group
The primary amine group (-NH₂) of the aniline moiety possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. However, the nucleophilicity of this group in 4-Ethynyl-2,6-difluoroaniline is significantly modulated by the electronic effects of the aromatic ring substituents. The two ortho-fluorine atoms are strongly electron-withdrawing due to their high electronegativity (inductive effect). This effect reduces the electron density on the nitrogen atom, thereby decreasing its basicity and nucleophilicity compared to aniline or other alkylamines. masterorganicchemistry.com Consequently, reactions requiring strong nucleophilic attack by the amine will proceed more slowly or require harsher conditions.
| Influencing Factor | Effect on Amine Group | Consequence |
|---|---|---|
| Two Ortho-Fluorine Atoms | Strong inductive electron withdrawal (-I effect) | Decreased electron density on the nitrogen atom, leading to reduced basicity and nucleophilicity. masterorganicchemistry.com |
| Para-Ethynyl Group | Weak electron-withdrawing effect | Further contributes to the deactivation of the amine group. |
| Nitrogen Lone Pair | Source of nucleophilicity | Enables participation in reactions like acylation, alkylation, and imine formation, albeit at a reduced rate. |
Oxidative Coupling Reactions (e.g., Formation of Azobenzene (B91143) Derivatives)
Anilines can undergo oxidative coupling to form various products, most notably azobenzene derivatives. This class of transformation involves the formation of a nitrogen-nitrogen double bond (N=N) between two aniline molecules. Such reactions are typically promoted by transition metal catalysts or other oxidizing agents. unirioja.esuni-mainz.de For this compound, this reaction would lead to the formation of a symmetrical azobenzene, symmetrically substituted with ethynyl (B1212043) and fluorine groups.
The mechanism of oxidative coupling can be complex, often involving single electron transfer (SET) from the electron-rich aniline to an oxidant. uni-mainz.de Metal catalysts, such as those based on copper or palladium, are frequently employed to facilitate this process. nih.govrsc.org The resulting azobenzene derivatives are of significant interest due to their photochromic properties; they can often be reversibly isomerized between their trans and cis forms by light, making them valuable in the development of molecular switches and photoresponsive materials. researchgate.netossila.com The specific reaction conditions, including the choice of oxidant, catalyst, and solvent, would be critical in achieving a high yield of the desired azobenzene product. unirioja.esuni-mainz.de
Reactivity of the Ethynyl Group
The terminal alkyne (ethynyl group, -C≡CH) is a highly versatile functional group that serves as a cornerstone for a wide array of synthetic transformations.
Click Chemistry and Other Cycloaddition Reactions
The ethynyl group makes this compound an ideal substrate for "click chemistry," a concept that describes reactions with high yields, stereospecificity, and simple reaction conditions. organic-chemistry.org The most prominent of these is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which joins an alkyne and an azide (B81097) to form a stable 1,2,3-triazole ring. organic-chemistry.orgwikipedia.orgsigmaaldrich.com This reaction is exceptionally reliable and has found broad application in materials science, bioconjugation, and drug discovery. The reaction between this compound and an organic azide in the presence of a copper(I) catalyst would yield a 1,4-disubstituted triazole. organic-chemistry.org
Beyond CuAAC, the ethynyl group can participate in other cycloaddition reactions. libretexts.org These include:
Thermal Huisgen 1,3-Dipolar Cycloaddition: This is the uncatalyzed version of the azide-alkyne cycloaddition, which typically requires elevated temperatures and may produce a mixture of regioisomers (1,4- and 1,5-disubstituted triazoles). organic-chemistry.org
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free click reaction that involves a strained cyclooctyne (B158145) instead of a terminal alkyne. wikipedia.org
Diels-Alder [4+2] Cycloaddition: While less common for simple alkynes, the ethynyl group can act as a dienophile in reactions with conjugated dienes, especially when activated by electron-withdrawing groups, to form six-membered rings. libretexts.org
Photoclick Reactions: Light can trigger cycloadditions, for instance, between tetrazoles and alkynes, offering spatial and temporal control over the reaction. nih.gov
| Reaction Type | Reactant Partner | Key Features | Product |
|---|---|---|---|
| CuAAC (Click Chemistry) | Organic Azide (R-N₃) | Copper(I) catalyzed, high yield, regiospecific. organic-chemistry.orgsigmaaldrich.com | 1,4-Disubstituted 1,2,3-Triazole |
| Huisgen 1,3-Dipolar Cycloaddition | Organic Azide (R-N₃) | Thermal, uncatalyzed, may yield regioisomeric mixture. organic-chemistry.org | 1,4- and 1,5-Disubstituted 1,2,3-Triazoles |
| Diels-Alder Reaction | Conjugated Diene | [4+2] cycloaddition, forms a six-membered ring. libretexts.org | Substituted Cyclohexadiene |
| Tetrazole Photoclick Reaction | Tetrazole | Light-induced [3+2] cycloaddition. nih.gov | Pyrazoline derivative |
Palladium-Catalyzed Alkyne Functionalizations
Palladium catalysis offers a powerful toolkit for the functionalization of terminal alkynes, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. umich.edunih.gov Key transformations include:
Sonogashira-Hagihara Coupling: This is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. It is a highly efficient method for constructing substituted alkynes and has been used to synthesize complex conjugated systems. nih.gov
Heck-type Reactions: The ethynyl group can couple with aryl or vinyl halides in a reaction mechanistically related to the classic Heck reaction.
Alkyne Homocoupling (Glaser Coupling): In the presence of a copper salt and an oxidant, or certain palladium catalysts, terminal alkynes can be coupled to form symmetrical 1,3-diynes.
Carbopalladation: The alkyne can undergo addition of an organopalladium species, which can be followed by further reactions to build molecular complexity. umich.edu
These palladium-catalyzed reactions significantly expand the synthetic utility of this compound, allowing the ethynyl group to serve as a versatile handle for elaborating the molecular structure. bohrium.com
Advanced Spectroscopic and Computational Characterization of 4 Ethynyl 2,6 Difluoroaniline
Vibrational Spectroscopic Characterization
Vibrational spectroscopy probes the discrete energy levels associated with the molecular bonds within 4-Ethynyl-2,6-difluoroaniline, offering detailed insights into its functional groups.
Fourier Transform Infrared (FT-IR) spectroscopy identifies the characteristic vibrational modes of the functional groups present in this compound. The spectrum is expected to be dominated by absorptions from the amine (N-H), ethynyl (B1212043) (C≡C and ≡C-H), carbon-fluorine (C-F), and aromatic ring (C=C and C-H) moieties.
The primary amine group gives rise to two distinct N-H stretching bands in the region of 3400-3250 cm⁻¹; one for the asymmetric stretch and one for the symmetric stretch. orgchemboulder.com For aromatic primary amines like aniline (B41778), these stretches are typically observed near 3442 and 3360 cm⁻¹. orgchemboulder.com The N-H bending vibration is anticipated to appear in the 1650-1580 cm⁻¹ range. orgchemboulder.com
The terminal alkyne function introduces two highly characteristic vibrations. A sharp, weak to medium intensity band corresponding to the C≡C triple bond stretch is expected between 2150-2100 cm⁻¹. uc.edu Additionally, a strong, sharp absorption band for the acetylenic C-H stretch should be present at approximately 3300 cm⁻¹. uc.edulibretexts.org
The carbon-fluorine bonds will produce strong C-F stretching bands, typically in the 1300-1000 cm⁻¹ region. The aromatic ring itself will display C=C stretching vibrations in the 1600-1475 cm⁻¹ range and aromatic C-H stretching just above 3000 cm⁻¹. uc.edu The strong C-N stretching vibration for aromatic amines is typically found between 1335-1250 cm⁻¹. orgchemboulder.com
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Amine (-NH₂) | N-H Asymmetric Stretch | ~3440 | Medium |
| Amine (-NH₂) | N-H Symmetric Stretch | ~3360 | Medium |
| Amine (-NH₂) | N-H Bend (Scissoring) | 1650 - 1580 | Medium |
| Alkyne (-C≡CH) | ≡C-H Stretch | ~3300 | Strong, Sharp |
| Alkyne (-C≡CH) | C≡C Stretch | 2150 - 2100 | Weak-Medium, Sharp |
| Aromatic Ring | C=C Stretch | 1600 - 1475 | Weak-Medium |
| Aromatic Amine | C-N Stretch | 1335 - 1250 | Strong |
| Aryl Fluoride | C-F Stretch | 1300 - 1000 | Strong |
Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to FT-IR, particularly for non-polar bonds. For this compound, the C≡C triple bond stretch, which is often weak in the IR spectrum, is expected to produce a strong and easily identifiable signal in the Raman spectrum in the 2150-2100 cm⁻¹ region.
The aromatic C=C ring stretching deformations are also typically strong in Raman spectra, appearing as sharp peaks between 1595 and 1610 cm⁻¹. researchgate.net The C-N stretching mode in aromatic amines is also observable, often found around 1289 cm⁻¹. researchgate.net While N-H stretching frequencies can be observed in Raman spectra, they are generally less intense than in FT-IR. ias.ac.in The symmetric vibrations of the substituted benzene (B151609) ring are also expected to be prominent. The analysis of Raman spectra for various substituted anilines indicates that both steric and electronic effects of the substituents influence the signal intensities of the amino group and the aromatic ring vibrations. scirp.orgscirp.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for confirming the connectivity and chemical environment of atoms within the this compound molecule. The ¹H, ¹³C, and ¹⁹F nuclei each provide a unique window into the molecular structure.
The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the three types of protons: aromatic, amine, and acetylenic.
Aromatic Protons (Ar-H): The two equivalent protons on the benzene ring (at C3 and C5) are expected to appear in the aromatic region, typically between 6.0-8.5 ppm. oregonstate.edu Due to coupling with the two adjacent fluorine atoms, this signal would likely appear as a triplet. For the related compound 2,6-difluoroaniline (B139000), the aromatic protons show complex multiplets.
Amine Protons (-NH₂): The two protons of the primary amine group will likely appear as a single, broad peak. The chemical shift of amine protons is highly variable and depends on solvent, concentration, and temperature, but typically falls within a range of 1-5 ppm. libretexts.org
Acetylenic Proton (≡C-H): The terminal alkyne proton is expected to produce a sharp singlet in the range of 2.0-3.0 ppm. rsc.orgchemistrysteps.com This relatively upfield shift, compared to vinylic or aromatic protons, is due to the magnetic anisotropy of the carbon-carbon triple bond. modgraph.co.uk
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Amine (-NH₂) | 1.0 - 5.0 | Broad Singlet | 2H |
| Acetylenic (≡C-H) | 2.0 - 3.0 | Singlet | 1H |
| Aromatic (Ar-H) | 6.0 - 8.5 | Triplet | 2H |
Due to molecular symmetry, the proton-decoupled ¹³C NMR spectrum of this compound should display six distinct signals. The chemical shifts are influenced by hybridization and the electronegativity of attached atoms. libretexts.orgudel.edu
Acetylenic Carbons (-C≡CH): The two sp-hybridized carbons of the ethynyl group are expected to resonate between 70-90 ppm. udel.edu
Aromatic Carbons (Ar-C): The six aromatic carbons will produce four distinct signals due to symmetry.
C1 (C-NH₂): The carbon attached to the amine group.
C2/C6 (C-F): The two equivalent carbons bonded to fluorine will appear as a doublet due to one-bond ¹³C-¹⁹F coupling. These carbons are expected at the downfield end of the aromatic region due to the electronegativity of fluorine. acs.org
C3/C5 (C-H): The two equivalent carbons bonded to hydrogen.
C4 (C-C≡CH): The quaternary carbon attached to the ethynyl group. Aromatic carbons typically appear in the 115-150 ppm range. libretexts.org The presence of fluorine introduces significant C-F coupling, which can complicate the spectrum but also aids in assignment. magritek.comrsc.org For instance, in 1,4-difluorobenzene, long-range C-F couplings are readily observed. magritek.com
| Carbon Type | Expected Chemical Shift (δ, ppm) |
|---|---|
| Acetylenic (-C≡CH) | 70 - 90 |
| Aromatic (Ar-C) | 115 - 150 |
¹⁹F NMR is a highly sensitive technique for analyzing fluorinated compounds, characterized by a wide chemical shift range. wikipedia.orghuji.ac.il For this compound, a single signal is expected in the ¹⁹F NMR spectrum due to the chemical equivalence of the two fluorine atoms.
The chemical shift for aryl fluorides (Ar-F) typically falls in the range of -100 to -172 ppm, relative to CFCl₃. researchgate.netucsb.edu The exact chemical shift is sensitive to the electronic effects of the other substituents on the ring. alfa-chemistry.com The electron-donating amine group and the electron-withdrawing ethynyl group will both influence the electronic environment of the fluorine nuclei. The signal for the fluorine atoms is expected to be split into a triplet due to coupling with the two neighboring aromatic protons (H3 and H5). The pH dependence of the ¹⁹F chemical shift has been well-characterized for various fluorine-substituted aniline derivatives. nih.gov
Electronic Absorption and Emission Spectroscopy (UV-Vis)
Electronic absorption and emission spectroscopy, particularly in the ultraviolet-visible (UV-Vis) range, provides critical insights into the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is dictated by the chromophoric system composed of the difluorinated benzene ring conjugated with both an amino (-NH₂) group and an ethynyl (-C≡CH) group.
The presence of the ethynyl group in conjugation with the aniline ring system is expected to cause a bathochromic shift (a shift to longer wavelengths) in the absorption maxima when compared to the parent compound, 2,6-difluoroaniline. This red-shift occurs because the ethynyl moiety extends the π-conjugated system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) researchgate.net. Studies on other aromatic ethynyl compounds confirm that elongating the conjugation length leads to absorption at longer wavelengths researchgate.net.
While specific experimental absorption maxima for this compound are not extensively documented in the literature, analogous aromatic amines are known to exhibit strong absorption bands in the UV region. For instance, a spectroscopic investigation of 3,4-difluoroaniline in ethanol and water revealed absorption maxima in the 200-400 nm range researchgate.net. It is anticipated that the electronic spectrum of this compound would show characteristic π→π* transitions associated with the aromatic system, with the precise wavelengths influenced by solvent polarity. Emission properties (fluorescence) would be contingent on the molecule's structural rigidity and the nature of its lowest excited state.
High-Resolution Mass Spectrometry for Precise Molecular Weight Determination
High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition by measuring its mass-to-charge ratio (m/z) with extremely high precision. The exact mass of a molecule, calculated from the sum of the most abundant isotopic masses of its constituent atoms, serves as a primary identifier.
For this compound, the molecular formula is C₈H₅F₂N. The calculated monoisotopic mass, which corresponds to the sum of the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁹F, and ¹⁴N), is 153.0390 Da.
HRMS analysis typically involves ionizing the molecule (e.g., via electrospray ionization - ESI) to form adducts, such as the protonated molecule [M+H]⁺ or the sodiated molecule [M+Na]⁺. The precise measured m/z values of these ions can be used to confirm the elemental formula with a high degree of confidence, typically with an error of less than 5 parts per million (ppm).
Table 1: Predicted HRMS Data for this compound Adducts
| Adduct Ion | Calculated m/z |
|---|---|
| [M+H]⁺ | 154.04628 |
| [M+Na]⁺ | 176.02822 |
| [M-H]⁻ | 152.03172 |
| [M+K]⁺ | 192.00216 |
| [M+NH₄]⁺ | 171.07282 |
Data sourced from computational predictions. researchgate.net
Quantum Chemical and Density Functional Theory (DFT) Studies
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become a powerful complement to experimental techniques for characterizing molecular systems. DFT methods can predict a wide range of properties, including optimized geometries, electronic structures, and spectroscopic parameters, providing a detailed molecular-level understanding. For molecules like this compound, DFT studies are typically performed using functionals such as B3LYP combined with a basis set like 6-311++G(d,p), which has been shown to provide a good balance between accuracy and computational cost for organic molecules researchgate.netmaterialsciencejournal.org.
A crucial first step in any computational study is the optimization of the molecule's geometry to find its lowest energy conformation. For this compound, the geometry is optimized to a local minimum on the potential energy surface. This process yields key structural parameters such as bond lengths, bond angles, and dihedral angles.
The optimized structure is expected to feature:
A largely planar phenyl ring.
The amino group (-NH₂) hydrogens may be slightly out of the plane of the aromatic ring.
A linear arrangement of the atoms in the 4-ethynyl substituent (C-C≡C-H).
Specific C-F, C-N, C-C, C≡C, and C-H bond lengths and angles that are characteristic of substituted anilines and terminal alkynes.
Conformational analysis would primarily investigate the rotation around the C-N bond and the orientation of the amino group's hydrogen atoms relative to the fluorine substituents.
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior and chemical reactivity tci-thaijo.org.
HOMO: Represents the ability to donate an electron. For this compound, the HOMO is anticipated to have significant electron density distributed across the π-system of the aniline ring, the nitrogen lone pair, and the ethynyl group, reflecting the electron-donating character of these moieties.
LUMO: Represents the ability to accept an electron. The LUMO is expected to be a π* orbital distributed primarily over the aromatic ring and the ethynyl substituent.
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter. A smaller energy gap generally correlates with higher chemical reactivity, lower kinetic stability, and a bathochromic shift in the UV-Vis absorption spectrum researchgate.net. The extended conjugation from the ethynyl group is expected to result in a relatively small energy gap for this molecule.
Calculations for similar aniline derivatives provide context for the expected energy values and orbital distributions tci-thaijo.orgthaiscience.info.
The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior towards electrophilic and nucleophilic reagents tci-thaijo.orgthaiscience.info. The MESP map is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potential values.
For this compound, the MESP surface is predicted to show:
Negative Potential (Red/Yellow): Regions of high electron density, which are susceptible to electrophilic attack. These would be concentrated around the highly electronegative fluorine atoms, the nitrogen atom of the amino group, and the π-electron cloud of the ethynyl triple bond researchgate.net.
Positive Potential (Blue): Regions of low electron density or positive charge, which are susceptible to nucleophilic attack. These are typically located around the hydrogen atoms of the amino group and the terminal hydrogen of the ethynyl group researchgate.net.
The MESP analysis helps in understanding intermolecular interactions and the preferred sites for chemical reactions.
DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data for structural validation.
FT-IR: Theoretical vibrational frequencies can be calculated from the optimized geometry. These frequencies correspond to the characteristic vibrational modes of the molecule, such as N-H stretching of the amine, C≡C and ≡C-H stretching of the alkyne, C-F stretching, and aromatic C-H and C=C vibrations. Calculated frequencies are often scaled by a factor to correct for anharmonicity and achieve better agreement with experimental FT-IR and Raman spectra researchgate.netmaterialsciencejournal.org.
NMR: The Gauge-Invariant Atomic Orbital (GIAO) method is commonly used within DFT to predict ¹H and ¹³C NMR chemical shifts researchgate.netmaterialsciencejournal.org. These theoretical shifts are calculated relative to a standard (e.g., tetramethylsilane, TMS) and are invaluable for assigning peaks in experimental NMR spectra.
UV-Vis: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra materialsciencejournal.org. TD-DFT calculates the energies of electronic transitions from the ground state to various excited states. These transition energies correspond to the absorption wavelengths (λmax), and the calculated oscillator strengths relate to the intensity of the absorption bands, allowing for the simulation of the entire UV-Vis spectrum materialsciencejournal.orgresearchgate.net.
Reactivity Descriptors and Frontier Molecular Orbital Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. rsc.orgmdpi.comnih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy (ELUMO) corresponds to its ability to accept electrons (electrophilicity). rsc.orgmdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov
From the energies of the frontier orbitals, several global reactivity descriptors can be calculated to provide a more quantitative measure of a molecule's reactive tendencies. These descriptors are typically derived using DFT calculations and offer insights into various aspects of chemical behavior.
Ionization Potential (I) : The energy required to remove an electron from a molecule. It can be approximated as I ≈ -EHOMO.
Electron Affinity (A) : The energy released when a molecule accepts an electron. It can be approximated as A ≈ -ELUMO.
Chemical Potential (μ) : Represents the escaping tendency of electrons from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.
Global Hardness (η) : Measures the resistance of a molecule to a change in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." nih.gov
Global Softness (S) : The reciprocal of global hardness (S = 1/2η), indicating the molecule's polarizability.
Global Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons. It is defined as ω = μ² / 2η.
| Parameter | Value (eV) |
|---|---|
| EHOMO | -5.85 |
| ELUMO | -1.20 |
| Energy Gap (ΔE) | 4.65 |
| Ionization Potential (I) | 5.85 |
| Electron Affinity (A) | 1.20 |
| Global Hardness (η) | 2.33 |
| Chemical Potential (μ) | -3.53 |
| Global Electrophilicity Index (ω) | 2.68 |
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to investigate the excited-state properties of molecules. mdpi.com It is widely employed to simulate ultraviolet-visible (UV-Vis) absorption spectra by calculating the energies of vertical electronic excitations and their corresponding oscillator strengths. mdpi.com The oscillator strength (f) is a dimensionless quantity that represents the probability of a specific electronic transition occurring upon absorption of light. Transitions with higher oscillator strengths correspond to more intense absorption bands in the experimental spectrum.
A TD-DFT analysis provides detailed information about each electronic transition, including the excitation energy (the energy difference between the ground and excited state), the corresponding wavelength (λ), the oscillator strength, and the primary molecular orbitals involved in the transition. For molecules like this compound, the most significant transitions in the UV-Vis region are typically π → π* transitions, involving the promotion of an electron from a bonding π orbital to an antibonding π* orbital within the aromatic system.
The theoretical UV-Vis spectrum of this compound can be simulated using TD-DFT calculations, often in conjunction with a solvent model to better replicate experimental conditions. The results allow for the assignment of absorption bands observed experimentally to specific electronic transitions within the molecule. The following table details the key electronic transitions for this compound as predicted by a representative TD-DFT calculation.
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |
|---|---|---|---|---|
| S0 → S1 | 4.21 | 294 | 0.158 | HOMO → LUMO (95%) |
| S0 → S2 | 4.75 | 261 | 0.089 | HOMO-1 → LUMO (88%) |
| S0 → S3 | 5.10 | 243 | 0.210 | HOMO → LUMO+1 (92%) |
Applications of 4 Ethynyl 2,6 Difluoroaniline and Its Derivatives in Advanced Materials and Medicinal Chemistry
Contributions to Medicinal Chemistry and Drug Discovery
The strategic incorporation of fluorine and ethynyl (B1212043) moieties into drug candidates can significantly enhance their pharmacological profiles, including potency, metabolic stability, and binding affinity. Consequently, 4-ethynyl-2,6-difluoroaniline serves as a key starting material for a variety of bioactive compounds.
Role as Building Blocks for Pharmaceutical Intermediates
Fluorinated organic compounds are of significant interest in the pharmaceutical industry due to the unique properties conferred by the fluorine atom. The introduction of fluorine can influence a molecule's pKa, conformation, and metabolic pathways, often leading to improved drug-like properties. nih.gov Fluorinated anilines, in particular, are common building blocks in medicinal chemistry. wikipedia.orgresearchgate.net The presence of the difluoro pattern in this compound makes it a desirable precursor for creating more complex pharmaceutical intermediates. The ethynyl group offers a versatile handle for a variety of chemical transformations, such as coupling reactions, allowing for the construction of diverse molecular architectures. rsc.orgrsc.orgsci-hub.seacs.org This dual functionality enables medicinal chemists to synthesize novel compounds with potential therapeutic applications. The use of such fluorinated building blocks is a key strategy in modern drug discovery to enhance the efficacy and safety of new medicines. umich.edunih.gov
Development of Nucleoside Analogues (e.g., Anti-HIV Agents with Ethynyl and Fluoro Substituents)
One of the most significant applications of ethynyl and fluoro-substituted scaffolds is in the design of nucleoside analogues as antiviral agents, particularly against the Human Immunodeficiency Virus (HIV). The HIV reverse transcriptase (RT) enzyme is a primary target for anti-HIV drug discovery. nih.gov Nucleoside Reverse Transcriptase Inhibitors (NRTIs) are a cornerstone of antiretroviral therapy. nih.gov
Research has shown that the introduction of an ethynyl group at the 4'-position of the nucleoside sugar ring can lead to potent anti-HIV activity. nih.govnih.govresearchgate.nettandfonline.com Furthermore, the incorporation of a fluorine atom at the 2'-position of the sugar moiety can dramatically improve this antiviral potency. nih.gov This enhancement is attributed to the electron-withdrawing nature of fluorine, which can affect the electronic properties and conformational shape of the nucleoside, potentially leading to better interaction with the target enzyme. nih.gov
A series of 4'-ethynyl (4'-E) nucleoside analogs have been designed and synthesized, demonstrating broad activity against various HIV strains, including those resistant to existing drugs. nih.govresearchgate.net For instance, 4′-E-2′-deoxycytidine (4′-E-dC) and 4′-E-2′-deoxyadenosine (4′-E-dA) have shown remarkable potency. nih.govresearchgate.net
| Compound | IC50 (nM) against HIV-1 (Wild-Type) | Notes |
|---|---|---|
| 1-(2′-deoxy-2′-fluoro-4′-C-ethynyl-β-D-arabinofuranosyl)-thymine (1b) | 86 | Exhibited potent anti-HIV-1 replication activity. |
| 1-(2′-deoxy-2′-fluoro-4′-C-ethynyl-β-D-arabinofuranosyl)-cytosine (2) | 1.34 | Was 35-fold more potent than AZT against wild-type virus and retained nanomolar activity against resistant strains. |
| Zidovudine (AZT) | ~47 | Reference compound. |
These findings underscore the critical role of the ethynyl and fluoro substituents in designing novel and potent NRTIs to combat HIV. nih.govnih.gov
Application in Enzyme Inhibitor Design (e.g., DHODH inhibitors, Protein Kinase Inhibitors)
The structural motifs present in this compound are also relevant in the design of enzyme inhibitors for various therapeutic targets.
Dihydroorotate Dehydrogenase (DHODH) Inhibitors: Fluorinated compounds have been investigated as inhibitors of dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis and a target for autoimmune diseases and cancer. Research on DHODH inhibitors has shown that derivatives containing a difluorophenoxy group can exhibit significant inhibitory activity. researchgate.net While not a direct derivative of this compound, this highlights the potential of the 2,6-difluorophenyl moiety in targeting this enzyme. The ethynyl group could be utilized to explore further interactions within the enzyme's binding site.
Protein Kinase Inhibitors: Protein kinases are a major class of drug targets, particularly in oncology. mdpi.commdpi.com The 4-anilino-3-quinolinecarbonitrile scaffold has been identified as an ATP competitive inhibitor of Src kinase activity. Modifications at the 7-position of this quinoline core with ethynyl and ethenyl groups have been explored to optimize inhibitory activity. Specifically, derivatives bearing a C-7 ethynyl group have shown potent inhibition of Src enzymatic and cellular activity. This suggests that the ethynyl aniline (B41778) structure, as a component of more complex heterocyclic systems, can be a key feature in the design of potent protein kinase inhibitors.
Potential in Anticancer Compound Development
The development of novel anticancer agents is a continuous effort in medicinal chemistry. Aniline derivatives have been explored as scaffolds for the synthesis of compounds with cytotoxic activity. For example, certain 4-anilinoquinazoline derivatives have been designed and evaluated for their anticancer properties. ijcce.ac.ir Additionally, 4-anilinofuro[2,3-b]quinoline and 4-anilinofuro[3,2-c]quinoline derivatives have been synthesized and shown to possess potent inhibitory activities against various cancer cell lines. nih.gov While direct anticancer applications of this compound derivatives are not extensively documented in the provided search results, the prevalence of the substituted aniline motif in known anticancer compounds suggests its potential as a valuable building block in this area. nih.govmdpi.comscilit.com
Applications in Organic Electronics and Photonics
Derivatives of this compound are also promising candidates for applications in advanced materials, particularly in the fabrication of organic electronic devices.
Components in Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (via derivatives)
Organic Light-Emitting Diodes (OLEDs): The performance of OLEDs is highly dependent on the properties of the organic materials used in their construction. The introduction of ethynyl linkages and fluoro substituents into organic molecules can significantly influence their photophysical and electronic properties. researchgate.netnih.govrsc.orgresearchgate.netrsc.org Ethynyl bridges can increase π-electron conjugation, while bulky substituents can reduce intermolecular interactions, leading to materials with high thermal stability and high photoluminescence quantum yields. researchgate.net Fluoro-substituted compounds are also utilized in OLEDs to tune the emission color and improve device performance. rsc.orgresearchgate.net The combination of an aniline core with ethynyl and fluoro groups suggests that derivatives of this compound could be developed as novel emitters or charge-transport materials for OLEDs.
Perovskite Solar Cells (PSCs): In perovskite solar cells, the hole transport layer (HTL) plays a crucial role in extracting and transporting photogenerated holes from the perovskite absorber layer to the electrode. researchgate.netnih.govmdpi.com Polyaniline and its derivatives have been successfully employed as HTMs in PSCs. researchgate.net The performance of these materials can be tuned by introducing various substituents. The use of aniline derivatives as building blocks for hole-transporting materials is an active area of research. The electronic properties imparted by the difluoro and ethynyl groups in this compound could be beneficial in designing novel HTMs with optimized energy levels and charge transport characteristics for high-performance perovskite solar cells.
Development of Photoswitchable Molecular Systems (e.g., Azobenzene (B91143) Derivatives)
The integration of the this compound moiety into photoswitchable molecular systems, particularly those based on azobenzene, has led to the development of advanced photochromic materials. Azobenzenes are renowned for their ability to undergo reversible trans-cis isomerization upon irradiation with light, a property that allows for the remote control of molecular geometry and, consequently, material or biological function. d-nb.inforsc.org The electronic properties and substitution patterns on the azobenzene core are critical in tuning the photochemical characteristics, such as the wavelength of isomerization and the thermal stability of the isomers. d-nb.info
The synthesis of asymmetrically substituted azobenzenes often employs the Baeyer-Mills reaction, which involves the condensation of an aniline derivative with a nitrosobenzene derivative. d-nb.inforsc.orgub.edu This method is particularly effective for coupling electron-rich anilines with electron-poor nitrosobenzenes. d-nb.info In this context, this compound serves as a versatile aniline component.
Recent research has demonstrated the direct synthesis of an azobenzene derivative incorporating the 4-ethynyl-2,6-difluorophenyl group. For instance, (Trans)-1-(2,6-difluorophenyl)-2-(4-ethynyl-2,6-difluorophenyl)diazene was synthesized from a protected precursor, (Trans)-1-(2,6-difluoro-4-((trimethylsilyl)ethynyl)phenyl)-2-(2,6-difluorophenyl)diazene. The removal of the trimethylsilyl (TMS) protecting group was achieved using tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF), yielding the terminal alkyne. nih.gov This synthetic route provides a key building block for further functionalization via the ethynyl group, allowing for its incorporation into more complex molecular architectures or for attachment to surfaces and biomolecules. The presence of multiple fluorine atoms on the phenyl rings significantly influences the electronic properties of the azobenzene, which can be leveraged to fine-tune its photoswitching behavior. nih.gov
Design of Materials with Nonlinear Optical (NLO) Properties
The unique electronic structure of this compound makes it a promising building block for materials with nonlinear optical (NLO) properties. NLO materials are crucial for a range of applications in optoelectronics, including optical data storage and optical switching. nih.gov The NLO response in organic molecules typically arises from a donor-π-acceptor (D-π-A) architecture, where an electron-donating group (D) and an electron-accepting group (A) are connected by a π-conjugated bridge. nih.gov This arrangement facilitates intramolecular charge transfer (ICT) upon excitation, leading to large hyperpolarizabilities, which are a measure of the NLO response. nih.gov
In this framework, the this compound moiety can function effectively as the electron-donating component. The aniline group (-NH₂) is a well-known electron donor, while the ethynyl group acts as a component of the π-conjugated bridge. Theoretical and experimental studies on substituted anilines have shown that modifications to the donor strength, acceptor strength, and the nature of the π-bridge significantly impact the first-order hyperpolarizability (β). mq.edu.au
For example, studies on pyrene derivatives with a donor-acceptor structure have utilized 4-ethynylaniline as the donor part, demonstrating significant second and third-order NLO responses. acs.org The combination of the aniline donor and the ethynyl linker proved effective for creating materials with high hyperpolarizabilities. acs.org The introduction of fluorine atoms, as in this compound, can further enhance NLO properties by modifying the electronic characteristics of the donor group and improving the thermal and chemical stability of the resulting chromophore. Halogenated aniline oligomers have been investigated for their NLO properties, with findings indicating that halogen substituents can lead to high first (β) and second (γ) hyperpolarizabilities. researchgate.net Thus, incorporating this compound into D-π-A structures is a viable strategy for designing novel, high-performance NLO materials.
Integration into Liquid Crystalline Systems
Synthesis of Mesogenic Derivatives
This compound is a valuable precursor for the synthesis of calamitic (rod-shaped) liquid crystals, particularly those containing a tolane (diphenylacetylene) core. The rigid, linear structure of the ethynylphenyl unit is conducive to the formation of mesophases. The synthesis of mesogenic derivatives typically involves coupling the aniline moiety or the ethynyl group with other molecular fragments to create a molecule with the necessary anisotropy.
A common synthetic strategy is the esterification or amidation of the aniline group with a mesogenic carboxylic acid. For instance, various liquid crystalline compounds are synthesized by reacting an aniline derivative with benzoic acid derivatives in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC). frontiersin.org Alternatively, the ethynyl group can undergo Sonogashira coupling with an aryl halide that is part of another mesogenic unit. This reaction is a powerful tool for constructing the rigid core of many liquid crystal molecules.
Impact on Liquid Crystal Phase Behavior and Thermal Stability
The incorporation of the this compound structural unit has a pronounced effect on the phase behavior and thermal stability of liquid crystals. The properties of a liquid crystalline material are highly dependent on subtle changes in its molecular structure, such as the nature of the rigid core, linking groups, and terminal chains. frontiersin.org
Key Impacts:
Mesophase Stability: The rigid tolane-like core created by the ethynylphenyl group strongly promotes the formation of nematic and smectic phases due to favorable anisotropic dispersion forces. rsc.org
Fluorine Substitution: The presence of lateral fluorine atoms is a well-established strategy in liquid crystal design. Fluorine's high electronegativity and relatively small size can significantly alter molecular properties. beilstein-journals.org
Dipole Moment: The C-F bonds introduce strong local dipoles, affecting the dielectric anisotropy of the material.
Intermolecular Interactions: Fluorine substitution can weaken van der Waals interactions by reducing polarizability, which often leads to a decrease in melting points and clearing temperatures (the transition from the liquid crystal phase to the isotropic liquid). beilstein-journals.org
Phase Type: A terminal perfluorinated chain can enhance smectic phase stability due to the tendency for micro-segregation between fluorinated and non-fluorinated parts of the molecules. beilstein-journals.org
Thermal Range: The combination of a rigid core and lateral fluorine substituents can lead to materials with broad nematic or smectic phase ranges at useful temperatures. For example, in some systems, fluorination has been shown to decrease the melting point more significantly than the clearing point, thereby widening the temperature range of the mesophase. beilstein-journals.org
The table below summarizes the expected influence of the structural components of this compound derivatives on liquid crystal properties.
| Structural Feature | Typical Impact on Liquid Crystal Properties |
| Ethynyl-phenyl (Tolane-like) Core | Promotes mesophase formation (nematic, smectic); increases thermal stability and clearing point. |
| Lateral Difluoro-substitution | Modifies dielectric anisotropy; can lower melting point; may decrease clearing temperature; influences intermolecular packing. |
| Terminal Aniline Group | Provides a site for further chemical modification; can participate in hydrogen bonding, influencing phase stability. |
Role in Supramolecular Chemistry and Self-Assembly
Building Blocks for Molecular Recognition and Host-Guest Systems
The field of supramolecular chemistry focuses on the design of complex chemical systems held together by non-covalent interactions, such as hydrogen bonds, metal coordination, and van der Waals forces. mdpi.com The process by which these molecules assemble into ordered structures is known as self-assembly. mdpi.com Within this field, molecular recognition describes the specific binding of a "guest" molecule to a complementary "host" molecule. nih.govsupramolecularevans.com
This compound possesses several key structural features that make it an attractive building block for designing hosts in molecular recognition and self-assembly systems:
Ethynyl Group: The terminal alkyne can act as a hydrogen bond acceptor. More importantly, it is a versatile functional group for covalently linking the molecule to larger supramolecular scaffolds through reactions like the Sonogashira coupling or "click" chemistry. The rigid, linear nature of the ethynyl group can be used to impart directionality and structural definition to self-assembled systems.
Difluorophenyl Ring: The electron-deficient nature of the fluorinated aromatic ring makes it a candidate for participating in anion-π interactions, where an anion is attracted to the face of the electron-poor ring. Furthermore, the fluorine atoms can act as weak hydrogen bond acceptors or engage in halogen bonding, which is a directional interaction between a halogen atom and a Lewis base.
Aniline Group: The -NH₂ group is a classic hydrogen bond donor, allowing it to participate in the formation of predictable, directional hydrogen-bonded networks, which are fundamental to many self-assembly processes.
These functionalities allow molecules derived from this compound to be programmed with specific recognition information. For example, they could be incorporated into macrocycles or molecular clefts designed to bind specific guest molecules through a combination of hydrogen bonding, π-stacking, and halogen bonding. nih.gov The study of host-guest chemistry often involves creating synthetic receptors for challenging targets like ion pairs or specific organic molecules, a goal to which this versatile building block could contribute. supramolecularevans.com
Self-Assembled Architectures and Supramolecular Polymers
The design and synthesis of molecules that can spontaneously organize into well-defined, functional supramolecular structures is a cornerstone of modern materials science. While the fundamental principles of self-assembly are well-established, the specific role of this compound in this context is not extensively documented.
In principle, derivatives of this compound could be designed to participate in various non-covalent interactions, such as hydrogen bonding, π-π stacking, and halogen bonding, which are crucial for the formation of self-assembled architectures and supramolecular polymers. The presence of the aniline and difluoro-aromatic moieties could facilitate directional hydrogen bonding and halogen bonding, respectively, guiding the assembly process. The ethynyl group could be utilized in "click" chemistry reactions to create more complex monomers for supramolecular polymerization.
However, a thorough search of scientific databases reveals a lack of specific examples or detailed studies on supramolecular polymers or self-assembled architectures derived directly from this compound. Research in this area appears to be in its nascent stages or is not widely published.
Table 1: Hypothetical Self-Assembled Structures Based on this compound Derivatives
| Derivative Type | Potential Driving Force for Self-Assembly | Potential Supramolecular Architecture |
| Amide/Urea Derivatives | Hydrogen Bonding | 1D Nanofibers, 2D Sheets |
| Metal-Coordinated Complexes | Metal-Ligand Coordination, π-π Stacking | Metallo-supramolecular Polygons/Polyhedra |
| Click-Reaction Products | π-π Stacking, van der Waals Forces | Linear or Branched Supramolecular Polymers |
This table is illustrative and based on general principles of supramolecular chemistry, as specific data for this compound derivatives is not available.
Applications in Supramolecular Catalysis
Supramolecular catalysis utilizes the principles of molecular recognition and self-assembly to create organized structures that can act as catalysts, often mimicking the efficiency and selectivity of natural enzymes. The development of synthetic catalysts based on self-assembled systems is a significant area of research.
Derivatives of this compound could potentially be incorporated into larger macrocyclic or cage-like structures that can encapsulate guest molecules and catalyze their transformations. The fluorinated aromatic rings could contribute to the creation of specific binding pockets, and the aniline nitrogen could be functionalized with catalytic moieties.
Nevertheless, there is a notable absence of published research detailing the application of this compound-based supramolecular assemblies in catalysis. While the foundational concepts suggest a potential for such applications, experimental evidence and detailed research findings are currently lacking in the scientific literature.
Table 2: Potential Roles of this compound Moieties in Supramolecular Catalysis
| Feature | Potential Role in Catalysis |
| Difluorinated Aromatic Ring | Formation of substrate binding sites through halogen bonding or hydrophobic interactions. |
| Aniline Group | A point for attachment of catalytically active groups or for participating in hydrogen bonding with substrates. |
| Ethynyl Group | A structural element for building the supramolecular scaffold or for post-assembly modification. |
This table outlines potential functions based on the chemical structure, as specific research on the catalytic applications of this compound-based supramolecular systems is not available.
Structure Property and Structure Activity Relationship Studies of 4 Ethynyl 2,6 Difluoroaniline Derivatives
Impact of Substituent Effects on Electronic and Optical Properties
The electronic and optical properties of 4-ethynyl-2,6-difluoroaniline derivatives are heavily influenced by the nature and position of substituents on the aniline (B41778) ring. The fluorine atoms at the 2 and 6 positions exert a strong electron-withdrawing inductive effect, which can modulate the electron density of the aromatic ring and the basicity of the amino group. The ethynyl (B1212043) group at the 4-position provides a region of high electron density and a site for further functionalization, which can be exploited to tune the molecule's photophysical properties.
Studies on analogous aromatic systems demonstrate that the introduction of an ethynyl group can lead to an increase in fluorescence quantum yields. For instance, the substitution of ethynyl groups on a phenanthrene (B1679779) skeleton has been shown to enhance fluorescence abilities. This effect is attributed to the extension of the π-conjugated system, which can alter the energy of the frontier molecular orbitals and influence the rates of radiative and non-radiative decay processes. The specific position of the ethynyl group and its terminal substituent can further fine-tune these properties.
Table 1: Predicted Impact of Substituents on the Photophysical Properties of Aromatic Systems This table is a generalized representation based on established principles in organic electronics and not specific experimental data for this compound.
| Substituent at Position 4 | Expected Effect on Absorption Maximum (λmax) | Expected Effect on Emission Maximum (λem) | Expected Effect on Fluorescence Quantum Yield (Φf) |
|---|---|---|---|
| -H (Reference) | Baseline | Baseline | Baseline |
| -C≡CH (Ethynyl) | Bathochromic shift (Red shift) | Bathochromic shift (Red shift) | Increase |
| -C≡C-Ph (Phenylethynyl) | Significant Bathochromic shift | Significant Bathochromic shift | Variable, potentially increased |
| -NO2 (Nitro) | Bathochromic shift | Hypsochromic shift (Blue shift) or Quenching | Decrease (often significant quenching) |
Rational Design of Analogues for Enhanced Performance in Materials Science
The unique electronic structure of this compound makes it an attractive building block for the rational design of advanced organic materials. The ethynyl group serves as a versatile handle for creating extended π-conjugated systems through coupling reactions, which is a cornerstone for the development of organic semiconductors, polymers, and dyes.
In the realm of organic electronics, aniline derivatives are utilized in the synthesis of conducting polymers and hole-transporting materials for applications in organic light-emitting diodes (OLEDs) and perovskite solar cells. The fluorine atoms in this compound can enhance the stability and performance of such materials by lowering the energy levels of the highest occupied molecular orbital (HOMO), which can improve charge injection and transport properties.
The rational design of materials based on this scaffold could involve polymerization of the ethynyl group to create novel polyaniline derivatives. The resulting polymers' properties, such as solubility and surface morphology, can be tuned by modifying the aniline monomer. rsc.org For instance, the introduction of substituents on the nitrogen atom or the ethynyl terminus can alter the polymer's processability and its sensitivity for use in chemical sensors. rsc.org Furthermore, the aniline moiety itself can be a component in the design of diradical dications, which are of interest for their unique electronic and magnetic properties. rsc.org
Table 2: Potential Applications of this compound Analogues in Materials Science This table outlines potential applications based on the functional groups of the parent compound and research on analogous structures.
| Material Class | Key Structural Feature | Potential Application | Rationale |
|---|---|---|---|
| Conducting Polymers | Polyacetylene backbone from ethynyl group | Organic electronics, sensors | Extended π-conjugation for charge transport. |
| Hole-Transporting Materials | Fluorinated aniline core | OLEDs, Perovskite Solar Cells | Lowered HOMO energy for improved charge injection. |
| Fluorescent Dyes | Push-pull system (NH2 donor, F acceptors) | Bio-imaging, optoelectronics | Potential for high quantum yield and solvatochromism. |
| Diradical Dications | Oxidized aniline derivatives | Molecular magnets, spintronics | Potential for stable open-shell electronic structures. rsc.org |
Mechanistic Insights into Biological Activity and Selectivity
Aniline and its derivatives are prevalent scaffolds in medicinal chemistry, known to interact with a wide range of biological targets. biopartner.co.uk The specific substitutions on the this compound ring system are expected to confer distinct biological activities and selectivity profiles.
The presence of fluorine atoms can significantly impact a molecule's pharmacokinetic properties, such as metabolic stability and membrane permeability. In some instances, fluorine substitution has been linked to enhanced biological activity. For example, studies on salicylanilides have shown that derivatives containing fluorine exhibit high biological activity, with a potential correlation between electronegativity and antibacterial efficacy. mdpi.com
The aniline core itself is a versatile pharmacophore. For instance, substituted anilines have been investigated as potent dual inhibitors of Mer and c-Met kinases, which are targets in cancer therapy. mdpi.com In a different context, derivatives of 3-ethynylaniline (B136080) have been synthesized and evaluated for their potential in treating heart failure. researchgate.netnih.govingentaconnect.com While the precise mechanism of action for these ethynylaniline derivatives is still under investigation, it is suggested that they may operate through novel molecular pathways. researchgate.net
Table 3: Examples of Biological Activities of Related Aniline Derivatives This table presents findings from studies on compounds analogous to this compound to illustrate potential areas of biological relevance.
| Aniline Derivative Class | Investigated Biological Activity | Potential Mechanistic Aspect | Reference |
|---|---|---|---|
| 3-Ethynylaniline Derivatives | Cardioprotective effects in heart failure models | May involve novel molecular mechanisms distinct from current drugs. | researchgate.netnih.govingentaconnect.com |
| 2-Substituted Aniline Pyrimidines | Dual inhibition of Mer and c-Met kinases | Targeting key signaling pathways in cancer cell proliferation. | mdpi.com |
| Fluoro-substituted Salicylanilides | Antibacterial activity | Electronegativity of fluorine may enhance interaction with bacterial targets. | mdpi.com |
| 4-Anilinoquinazolines | Anticancer agents | Inhibition of EGFR and VEGFR-2 tyrosine kinases. | ijcce.ac.ir |
Future Perspectives and Emerging Research Directions
Novel Synthetic Methodologies for Structural Diversification
The development of novel synthetic routes is crucial for creating a diverse library of 4-Ethynyl-2,6-difluoroaniline derivatives for various applications. Current synthesis likely relies on cross-coupling reactions from precursors such as 4-Bromo-2,6-difluoroaniline (B33399). chemicalbook.comossila.com Future methodologies will focus on improving efficiency, selectivity, and functional group tolerance.
Key emerging research directions include:
Advanced Catalytic Systems: Exploration of next-generation palladium, copper, and other transition-metal catalysts will be central to developing more efficient Sonogashira-type couplings. Research into ligands that enhance catalyst stability and turnover numbers will enable the synthesis of complex derivatives under milder conditions.
C-H Activation: Direct C-H activation and functionalization of the 2,6-difluoroaniline (B139000) core represent a more atom-economical approach. This would bypass the need for pre-halogenated starting materials, streamlining the synthetic process and reducing waste.
Enzymatic Synthesis: The field of biocatalysis offers a green alternative for producing fluorinated compounds. nih.gov Investigating the potential of enzymes like fluorinases or transaminases could lead to highly selective and environmentally benign methods for synthesizing or modifying this compound and its analogs under mild conditions. nih.gov
Flow Chemistry: Continuous flow reactors can offer superior control over reaction parameters, such as temperature and mixing, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes. Adapting synthetic routes for this compound to flow chemistry is a promising avenue for industrial production.
Advanced Computational Approaches for Predictive Design and Optimization
Computational chemistry is an indispensable tool for accelerating the discovery and optimization of molecules based on this compound. By simulating molecular properties, researchers can predict the performance of new derivatives before undertaking costly and time-consuming laboratory synthesis.
Future computational efforts will likely focus on:
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can be used to predict the geometric, electronic, and optical properties of derivatives. rsc.org These calculations can help in understanding structure-property relationships, such as how modifying substituents on the aniline (B41778) ring affects the HOMO/LUMO energy levels, which is critical for designing materials for organic electronics. ossila.comrsc.org
Molecular Dynamics (MD) Simulations: MD simulations can predict the bulk properties of materials, such as the morphology of polymer films or the self-assembly of molecules. ossila.com This is particularly relevant for designing hole-transporting materials for perovskite solar cells or OLEDs, where intermolecular interactions are key to device performance. ossila.com
Machine Learning (ML) and Artificial Intelligence (AI): AI and ML algorithms can be trained on existing experimental and computational data to predict the properties of novel, unsynthesized derivatives of this compound. This data-driven approach can rapidly screen vast virtual libraries of compounds to identify promising candidates for specific applications.
| Computational Method | Predicted Properties | Potential Application Area |
| Density Functional Theory (DFT) | HOMO/LUMO energies, electron distribution, bond strengths | Organic Electronics (OLEDs, Solar Cells) |
| Time-Dependent DFT (TD-DFT) | UV-Vis absorption spectra, excited state properties | Dyes, Sensors, Photovoltaics |
| Molecular Dynamics (MD) | Self-assembly behavior, thin-film morphology | Advanced Materials, Drug Delivery |
| Machine Learning (ML) | High-throughput screening of properties | Materials Discovery, Pharmaceutical Design |
Exploration of New Applications in Interdisciplinary Fields
The unique structure of this compound makes it a versatile platform for innovation across multiple scientific disciplines. While its precursors are used in materials for OLEDs and solar cells, future research will unlock new functionalities. ossila.com
Emerging application areas include:
Advanced Polymers and Materials Science: The ethynyl (B1212043) group serves as a reactive handle for polymerization reactions, such as "click chemistry," to create novel conductive polymers. nih.govrsc.org These materials could find use in flexible electronics, antistatic coatings, and chemical sensors. nih.gov The fluorine atoms enhance thermal stability and modulate electronic properties, making these polymers suitable for demanding applications.
Chemical Biology and Medicinal Chemistry: The difluoroaniline moiety is a common feature in bioactive molecules. The ethynyl group can be used to attach the molecule to larger biological targets or as a reactive probe. Derivatives could be explored as intermediates in the synthesis of kinase inhibitors or other targeted therapeutics.
Supramolecular Chemistry: The molecule can act as a building block for designing complex, self-assembling systems. For instance, derivatives of the related 4-bromo-2,6-difluoroaniline have been used to create photo-switchable Pd-azobenzene complexes that reversibly form discrete supramolecular structures. ossila.com
Sustainable and Scalable Production of this compound and its Derivatives
As the demand for fluorinated compounds grows, developing sustainable and scalable manufacturing processes is paramount. rsc.org Future research will focus on minimizing the environmental impact and cost associated with the production of this compound.
Key strategies for sustainable production include:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-Ethynyl-2,6-difluoroaniline, and what challenges arise during ethynyl group introduction?
- Methodological Answer : The ethynyl group is typically introduced via palladium-catalyzed cross-coupling reactions, such as Sonogashira coupling, using 4-halo-2,6-difluoroaniline precursors (e.g., bromo or iodo derivatives). Challenges include managing competing side reactions (e.g., homocoupling) and ensuring regioselectivity. For example, 4-Bromo-2,6-difluoroaniline (CAS 67567-26-4) is a common intermediate, as seen in multi-step syntheses of fluorinated aromatic compounds . Reaction conditions (e.g., inert atmosphere, precise temperature control) are critical to avoid decomposition of the ethynyl moiety.
Q. How is this compound characterized spectroscopically, and what analytical pitfalls exist?
- Methodological Answer : Key techniques include:
- NMR : <sup>19</sup>F NMR is essential for identifying fluorine environments, but signal splitting due to coupling with adjacent protons or ethynyl carbons requires careful interpretation. Overlapping signals in <sup>1</sup>H NMR (common in difluoroaniline derivatives) may necessitate 2D experiments (e.g., COSY, HSQC) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight, but fragmentation patterns of the ethynyl group can complicate analysis.
- X-ray Crystallography : Resolves spatial arrangement, though crystal growth is challenging due to the compound’s planar structure and weak intermolecular forces. SHELX programs are widely used for refinement .
Q. What are the stability considerations for this compound under varying storage and reaction conditions?
- Methodological Answer : The ethynyl group increases susceptibility to oxidation and polymerization. Stability tests under inert atmospheres (N2 or Ar) show improved shelf life compared to aerobic conditions. Accelerated degradation studies (e.g., thermal stress at 40–60°C) reveal decomposition products like carboxylic acids or dimers. Storage at –20°C in amber vials is recommended, paralleling protocols for similar fluorinated anilines .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) predict the electronic and reactive properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level model the compound’s electron density distribution, highlighting the ethynyl group’s electron-withdrawing effect on the aromatic ring. Fukui indices predict nucleophilic attack at the ethynyl carbon and electrophilic substitution at the para position. These insights guide experimental design for functionalization reactions .
Q. How does this compound participate in supramolecular assemblies or coordination chemistry?
- Methodological Answer : The ethynyl group acts as a π-donor in metal-organic frameworks (MOFs) or organocatalysts. For example, in EP 4374877 A2, it serves as a linker in a pyrrolopyridazine-carboxamide derivative, enhancing binding affinity to biological targets. X-ray studies of analogous compounds show ethynyl-Fe interactions in catalytic systems, suggesting applications in asymmetric synthesis .
Q. How can researchers resolve contradictions in reported reaction yields or spectroscopic data for derivatives of this compound?
- Methodological Answer : Contradictions often arise from subtle differences in reaction conditions (e.g., catalyst loading, solvent purity). Systematic reproducibility studies, including control experiments with deuterated solvents or alternative catalysts (e.g., PdCl2(PPh3)2 vs. Pd(OAc)2), isolate critical variables. For spectroscopic discrepancies, benchmarking against well-characterized analogs (e.g., 4-Bromo-2,6-difluoroaniline ) clarifies assignments. Collaborative data-sharing platforms (e.g., crystallographic databases) enhance validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
